molecular formula C9H9N3O B1298938 1H-indole-7-carbohydrazide CAS No. 321309-24-4

1H-indole-7-carbohydrazide

Cat. No. B1298938
M. Wt: 175.19 g/mol
InChI Key: NCFMBDUFIJHHAW-UHFFFAOYSA-N
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Description

1H-indole-7-carbohydrazide is a derivative of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole carbohydrazide derivatives can be achieved through various methods. For instance, the condensation of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones has been reported to yield N'-alkylidene/cycloalkylidene derivatives, characterized by spectroscopic methods . Another approach involves the hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate to produce novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . Additionally, indole-2-carboxylic acid hydrazide has been synthesized and used to generate various indole derivatives through reactions with aromatic aldehydes and cyclization processes .

Molecular Structure Analysis

The molecular structure of indole carbohydrazide derivatives has been elucidated using techniques such as X-ray crystallography, which confirmed the planarity of the indole ring and its perpendicular orientation to other functional groups in the molecule . Single crystal X-ray diffraction has also been employed to analyze the structure of N'-alkylidene derivatives of indole carbohydrazides .

Chemical Reactions Analysis

Indole carbohydrazides participate in a variety of chemical reactions. They can react with aromatic aldehydes to form hydrazone derivatives, which can be further cyclized to produce indolo[2,3-d]pyridazine derivatives . These compounds can also undergo condensation reactions to yield a range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbohydrazide derivatives are characterized using spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry . These compounds exhibit rotational restriction around certain bonds, as evidenced by double resonances in NMR spectra . The presence of functional groups such as hydroxyl or nitro groups can significantly affect the properties and biological activities of these molecules .

Relevant Case Studies

Several studies have explored the biological activities of indole carbohydrazide derivatives. For example, a series of indole-based acetohydrazide analogs were synthesized and evaluated for their inhibitory potential against thymidine phosphorylase, with some derivatives showing potent activity . Another study reported the synthesis of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which exhibited cytotoxic activity against human cancer cell lines . Additionally, indole carbohydrazides have been investigated for their antioxidant properties and acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

1. α-Amylase Inhibitory Potential

Indole carbohydrazide derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. These compounds, including 1H-indole-7-carbohydrazide derivatives, have shown varying degrees of inhibitory activity, some demonstrating potent inhibition comparable to the standard acarbose. This suggests potential applications in managing conditions like diabetes where α-amylase inhibition is beneficial (Noreen et al., 2017).

2. Antioxidant and Acetylcholinesterase Inhibition Properties

Indole-2-carbohydrazides have been prepared and evaluated for their antioxidant properties using various assays. These compounds have shown promising results, with some demonstrating superior antioxidant capabilities compared to standards. Additionally, their acetylcholinesterase inhibition properties were evaluated, indicating potential applications in neurodegenerative diseases like Alzheimer's (Bingul et al., 2019).

3. Anti-cholinesterase Activity

A novel series of carbohydrazide indole-isoxazole hybrid derivatives have been synthesized and assessed for their in vitro anti-cholinesterase activity. These findings are significant for therapeutic treatments in neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors can increase acetylcholine levels in the synaptic cleft (Mirfazli et al., 2018).

4. Anticancer Properties

Indole-2-carbohydrazide derivatives have been synthesized and evaluated for their anticancer properties. Some compounds in this series demonstrated remarkable antiproliferative activity against various cancer cell lines, indicating potential for developing novel cancer therapies (Kazan et al., 2019).

5. Antimicrobial and Antifungal Activities

Indole-2-carboxylic acid derivatives, including carbohydrazides, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibited significant antibacterial and moderate antifungal activities, suggesting their potential as lead compounds in developing new antimicrobial agents (Raju et al., 2015).

6. Thymidine Phosphorylase Inhibitory Potential

Indole-based acetohydrazide derivatives have been tested for their thymidine phosphorylase inhibitory potential. These compounds inhibited thymidine phosphorylase at various concentrations, indicating potential applications in cancer therapy, as thymidine phosphorylase is associated with tumor growth and metastasis (Taha et al., 2020).

Safety And Hazards

1H-indole-7-carbohydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1H-indole-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFMBDUFIJHHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351888
Record name 1H-indole-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-7-carbohydrazide

CAS RN

321309-24-4
Record name 1H-indole-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 2-(1H-indol-7-ylcarbonyl)hydrazinecarboxylate (I43) (0.202 g, 0.734 mmol) in 1,4-Dioxane (8 mL) was added 4M HCl in Dioxane (1.834 mL, 7.34 mmol) dropwise over 1 minutes. The solution was then allowed to stir at room temperature and under argon for 18 hours. Analysis by LCMS and TLC showed starting material to still be present, 4M HCl in Dioxane (5.50 mL, 22.01 mmol) was thus added and the solution was further stirred for 2 hours. TLC confirmed reaction completion and the solvent was evaporated in vacuo. The remaining solid was then azeotroped with ether (2×10 mL). The remaining solid was then loaded onto an SCX cartridge (5 g) and washed with methanol (2×20 mL) before being eluted with 2M NH3/MeOH. The solvent was then evaporated in vacuo and the remaining solid was dried in a vac-oven to yield the product in 0.113 g.
Name
1,1-dimethylethyl 2-(1H-indol-7-ylcarbonyl)hydrazinecarboxylate
Quantity
0.202 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.834 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Hu, J Li, L Shi, T Jing, C Zhang, C Gao, C Sun… - Journal of Molecular …, 2023 - Elsevier
… In summary, we designed and synthesized a series of 1H-indole-7-carbohydrazide derivatives via connecting nitrogen-containing heterocycle or ethylene with indole through an …
Number of citations: 0 www.sciencedirect.com
M Mielczarek, RV Thomas, C Ma, H Kandemir… - Bioorganic & medicinal …, 2015 - Elsevier
Our ongoing research focused on targeting transcription initiation in bacteria has resulted in synthesis of several classes of mono-indole and mono-benzofuran inhibitors that targeted …
Number of citations: 37 www.sciencedirect.com
O Thach, M Mielczarek, C Ma, SK Kutty, X Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
The search for small molecules capable of inhibiting transcription initiation in bacteria has resulted in the synthesis of N,N′-disubstituted hydrazines and imine-carbohydrazides …
Number of citations: 14 www.sciencedirect.com
H Kandemir, C Ma, SK Kutty, DSC Black… - Bioorganic & medicinal …, 2014 - Elsevier
A range of novel hydrazine bridged bis-indoles was prepared from readily available indole-7-glyoxyloylchlorides and 7-trichloroacetylindoles and underwent cyclodehydration to …
Number of citations: 22 www.sciencedirect.com
H Kandemir - 2011 - unsworks.unsw.edu.au
The primary aim of this project was to synthesize novel 2, 2′-and 7, 7′-linked bisindole systems from methoxy activated indoles, and investigate their ability to undergo electrophilic …
Number of citations: 2 unsworks.unsw.edu.au

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